DPP IV Inhibitory Potency: H-Phe-pyrrolidide IC50 vs. Key Aminoacyl Pyrrolidide Comparators
H-Phe-pyrrolidide (1.10) inhibits porcine DPP IV with an IC50 of 14 ± 2.4 µM. This places it as a moderately potent inhibitor within the aminoacyl pyrrolidide series: it is approximately 3‑fold more potent than Ser-Pyrr (IC50 >500 µM) and roughly 2‑fold less potent than Ala-Pyrr (IC50 8 ± 2 µM). Its potency is comparable to Pro-Pyrr (IC50 15 ± 2 µM) but substantially weaker than the most potent DPP IV inhibitor in the series, Ile-Thia (Ki 0.126 µM) [1]. This quantitative potency ranking defines its optimal utility window in biochemical assays. [1]
| Evidence Dimension | DPP IV Inhibition (IC50) |
|---|---|
| Target Compound Data | 14 ± 2.4 µM (compound 1.10, H-Phe-pyrrolidide) |
| Comparator Or Baseline | Ser-Pyrr >500 µM; Ala-Pyrr 8 ± 2 µM; Pro-Pyrr 15 ± 2 µM; Ile-Thia Ki 0.126 µM |
| Quantified Difference | ~3-fold more potent than Ser-Pyrr; ~1.8-fold less potent than Ala-Pyrr; ~100-fold less potent than Ile-Thia |
| Conditions | Porcine DPP IV; biochemical assay; IC50 determined from dose-response curves; values extracted from Table 2, J. Med. Chem. 2003 |
Why This Matters
Knowing the exact potency tier relative to series analogs allows researchers to select the appropriate tool compound—neither too potent (risking off-target saturation) nor too weak for their specific assay window.
- [1] Senten, K., Van der Veken, P., De Meester, I., Lambeir, A.-M., Scharpé, S., Haemers, A., & Augustyns, K. (2003). Design, synthesis, and SAR of potent and selective dipeptide-derived inhibitors for dipeptidyl peptidases. Journal of Medicinal Chemistry, 46(23), 5005–5014. https://doi.org/10.1021/jm0308803 View Source
